1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine
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Overview
Description
(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two methylsulfonyl groups attached to the pyrrolidine ring, which is further substituted with a tert-butyl group and a carboxylate group. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Introduction of Methylsulfonyl Groups: The methylsulfonyl groups are introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of (3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Quality Control: Analytical techniques like HPLC and NMR are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyl groups can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the sulfonyl groups.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkyl or aryl derivatives, while reduction reactions can produce deprotected pyrrolidine derivatives.
Scientific Research Applications
(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: By interacting with receptor sites, altering their activity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate: Similar structure but with hydroxyl groups instead of methylsulfonyl groups.
(3R,4R)-tert-Butyl 3,4-dimethoxypyrrolidine-1-carboxylate: Contains methoxy groups instead of methylsulfonyl groups.
Uniqueness
(3R,4R)-tert-Butyl 3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the methylsulfonyl groups, which impart specific reactivity and properties. This makes it particularly useful in certain synthetic applications where these functional groups are advantageous.
Properties
Molecular Formula |
C11H21NO8S2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
tert-butyl 3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO8S2/c1-11(2,3)18-10(13)12-6-8(19-21(4,14)15)9(7-12)20-22(5,16)17/h8-9H,6-7H2,1-5H3 |
InChI Key |
QEFAZXPWLQHESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
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